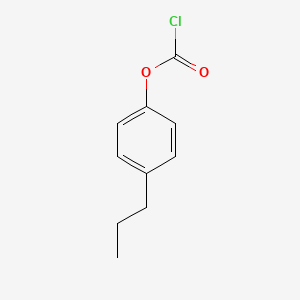
Carbonochloridic acid, 4-propylphenyl ester
Übersicht
Beschreibung
Carbonochloridic acid, 4-propylphenyl ester, also known as PCCP, is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol.
Synthesis Analysis
Esters, including Carbonochloridic acid, 4-propylphenyl ester, can be synthesized through various methods. One common method is the reaction of a simple carboxylic acid or a carboxylic acid derivative with an alcohol . Another method involves the oxidative esterification of carboxylic acids .Molecular Structure Analysis
The molecular structure of Carbonochloridic acid, 4-propylphenyl ester consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Liquid Crystalline Polymers
4-propylphenyl chloroformate: is used in the synthesis of liquid crystalline polymers that exhibit unique self-assembly properties. These polymers can form ordered structures such as nematic, smectic, or cholesteric phases, which are valuable in creating materials with specific optical and electronic properties .
Cholesterol Derivative Synthesis
The compound serves as an intermediate in the synthesis of cholesterol derivatives. These derivatives are crucial in studying the structure-property relationships of cholesterol-based polymers, which are significant in the development of biomaterials and optoelectronics .
Drug Delivery Systems
Due to its reactivity, 4-propylphenyl chloroformate can be utilized to modify the surface of drug carriers, enhancing the delivery of pharmaceuticals to targeted areas in the body. This modification can improve the bioavailability and efficacy of the drugs .
Bioimaging
Modified cholesterol derivatives, synthesized using 4-propylphenyl chloroformate , can be employed in bioimaging techniques. These compounds can act as contrast agents or fluorescent markers, aiding in the visualization of biological processes .
Liquid Crystal Displays (LCDs)
The compound’s role in the formation of liquid crystalline structures makes it valuable in the production of LCDs. The precise control over the liquid crystal phases contributes to the display’s clarity and performance .
Gelators for Hydrogels
4-propylphenyl chloroformate: can be used to create gelators that are instrumental in forming hydrogels. These hydrogels have applications in tissue engineering, where they provide a scaffold for cell growth and regeneration .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on Carbonochloridic acid, 4-propylphenyl ester and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, fine chemicals, and other industries . Further studies could also focus on developing more efficient synthesis methods and understanding their mechanisms of action .
Eigenschaften
IUPAC Name |
(4-propylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonochloridic acid, 4-propylphenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)





![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
